6-Amino-5-oxohexanoic acid, also known as 6-amino-5-oxohexanoate, is a chemical compound classified as a medium-chain keto acid. It features an amino group at the sixth position and a keto group at the fifth position of a hexanoic acid backbone. The compound has the molecular formula and a molecular weight of approximately 145.16 g/mol . This compound is primarily utilized in scientific research due to its unique chemical properties and potential applications in various fields, including organic synthesis, biology, and medicine.
6-Amino-5-oxohexanoic acid is derived from hexanoic acid, which is a saturated fatty acid. Its classification falls under organic compounds, specifically as a keto acid due to the presence of the keto functional group. The compound is also categorized within the broader class of amino acids, although it is non-proteinogenic .
The synthesis of 6-amino-5-oxohexanoic acid can be achieved through various methods. One notable approach involves the reaction of 6-aminohexanoic acid with hydrochloric acid to yield the hydrochloride salt form of the compound. This process typically requires controlled temperature and pH levels to ensure optimal formation and purity.
Another method described in patents involves multiple steps starting from L-2-aminoadipic acid. The synthesis includes reactions with 9-fluorenylmethyl-N-succinimidyl carbonate, paraformaldehyde, di-tert-butyl dicarbonate, pyridine, and lithium hydroxide in a mixed solvent system . This method emphasizes high yields and simplified purification processes.
The technical aspects of these synthesis methods include:
6-Amino-5-oxohexanoic acid undergoes several types of chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions generally involve controlled temperatures and specific pH levels to optimize yields .
The mechanism of action for 6-amino-5-oxohexanoic acid involves its interactions at the molecular level. The amino group can form hydrogen bonds with biological molecules, while the keto group can engage in various chemical transformations. These interactions may influence metabolic pathways, potentially leading to therapeutic effects or serving as precursors for biologically active compounds .
Key chemical properties include:
6-Amino-5-oxohexanoic acid has diverse applications across several scientific fields:
Microbial consortia engineering represents a cutting-edge approach for synthesizing 6-amino-5-oxohexanoic acid derivatives by distributing metabolic pathways across specialized bacterial strains. This strategy effectively partitions the biochemical burden of multi-step conversions while circumventing issues of intermediate toxicity and pathway incompatibility. Pseudomonas taiwanensis VLB120 and Escherichia coli JM101 have emerged as a powerful consortium for the bioproduction of 6-aminohexanoic acid derivatives from cycloalkane precursors. In this partitioned system, P. taiwanensis performs upstream oxyfunctionalization of cyclohexane to ε-caprolactone (ε-CL) or 6-hydroxyhexanoic acid (6HA), while E. coli expresses the downstream enzymes (alcohol dehydrogenase AlkJ and ω-transaminase CV2025) necessary for conversion to 6-amino acid derivatives [2].
The choice of intermediate "shuttle molecule" significantly impacts overall process efficiency. ε-Caprolactone demonstrates superior performance compared to 6-hydroxyhexanoic acid due to its enhanced membrane permeability and reduced cellular toxicity. When operated under optimized conditions (4 g·L⁻¹ biomass concentration, 10 mM cyclohexane, air-to-aqueous phase ratio of 23) with repetitive oxygen feeding, this consortium achieves remarkable metrics: 100% substrate conversion with 86% molar yield of 6-aminohexanoic acid and a specific formation rate of 7.7 ± 0.1 U·gCDW⁻¹ [2]. The methodology demonstrates impressive versatility, successfully converting cycloheptane to 7-aminoheptanoic acid with 49% yield, highlighting its potential for homologous series production.
Table 1: Performance Metrics of Microbial Consortia for 6-Amino Acid Derivative Production
Consortium Composition | Substrate | Key Intermediate | Product | Yield (%) | Productivity (U·gCDW⁻¹) |
---|---|---|---|---|---|
P. taiwanensis / E. coli | Cyclohexane | ε-Caprolactone | 6-Aminohexanoic acid | 86 | 7.7 ± 0.1 |
P. taiwanensis / E. coli | Cycloheptane | 7-Heptanolide | 7-Aminoheptanoic acid | 49 | Not reported |
Enzyme engineering focuses on optimizing two critical biocatalytic components for efficient 6-amino-5-oxohexanoic acid synthesis: the membrane-associated alcohol dehydrogenase AlkJ and the ω-transaminase CV2025. AlkJ from Pseudomonas putida GPo1 exhibits exceptional catalytic properties for oxidizing ω-hydroxy acids to their corresponding aldehydes, a crucial step preceding transamination. This enzyme demonstrates irreversibility due to its coupling with the respiratory chain (ubiquinone as electron acceptor), thereby driving equilibrium toward aldehyde formation [2]. Kinetic characterization reveals AlkJ's broad substrate specificity, with maximum whole-cell activity reaching 14.7 ± 1.2 U·gCDW⁻¹ on 6-hydroxyhexanoic acid at concentrations exceeding 2.5 mM. However, membrane permeability issues associated with charged substrates necessitate strategic engineering, leading to preferential utilization of ε-caprolactone as substrate due to its neutral character and superior passive diffusion properties [2].
The ω-transaminase CV2025 from Chromobacterium violaceum completes the cascade by converting 6-oxohexanoic acid to 6-amino-5-oxohexanoic acid derivatives. This enzyme exhibits remarkable specificity for aliphatic ω-oxo acids coupled with amine donors. Structural analysis reveals a strategically positioned active site accommodating carboxylic acid functionalities, making it exceptionally suitable for dicarboxylic acid precursors [2]. When coupled with AlkJ in E. coli, the system efficiently converts 6-oxohexanoic acid to 6-aminohexanoic acid derivatives. Protein engineering efforts focus on enhancing CV2025's activity toward keto acid precursors of 6-amino-5-oxohexanoic acid through site-directed mutagenesis of residues involved in substrate binding and cofactor affinity.
Table 2: Key Enzymatic Components for 6-Amino-5-oxohexanoic Acid Synthesis
Enzyme | Source Organism | Reaction Catalyzed | Catalytic Efficiency (kcat/KM) | Key Engineering Targets |
---|---|---|---|---|
AlkJ dehydrogenase | Pseudomonas putida GPo1 | 6-Hydroxyhexanoic acid → 6-Oxohexanoic acid | 79 U·gCDW⁻¹ (C12 methyl ester) | Solubility enhancement, substrate scope expansion |
ω-Transaminase CV2025 | Chromobacterium violaceum | 6-Oxohexanoic acid + amine donor → 6-Amino acid derivative | Not reported | Active site remodeling for aliphatic keto acids |
Cytochrome P450 monooxygenase | Engineered P. taiwanensis | Cyclohexane → Cyclohexanol | Not reported | Regioselectivity, coupling efficiency |
Metabolic flux analysis provides critical insights into pathway bottlenecks during the conversion of hydrophobic substrates to 6-amino-5-oxohexanoic acid derivatives. The complete biosynthetic route from cyclohexane involves six enzymatic steps: (1) cytochrome P450-mediated hydroxylation, (2) alcohol dehydrogenase oxidation, (3) Baeyer-Villiger monooxygenation, (4) lactone hydrolysis, (5) alcohol dehydrogenase oxidation, and (6) ω-transaminase amination. Quantitative flux studies reveal two major bottlenecks: the initial hydroxylation step (limited by oxygen mass transfer and cytochrome P450 activity) and the cellular uptake of charged intermediates like 6-hydroxyhexanoic acid [2] [7].
Flux balancing strategies have been successfully implemented to overcome these limitations:
Computational modeling of carbon flux through the complete pathway predicts maximum theoretical yields of 92% under ideal mass transfer conditions. However, experimental realization currently achieves 86% yield due to residual cofactor imbalances and incomplete intermediate channeling. Flux analysis further identifies the transamination step as a secondary limitation, prompting current enzyme engineering efforts toward enhancing ω-transaminase activity toward 6-oxohexanoic acid [7].
Table 3: Metabolic Flux Distribution in Cyclohexane-to-6-Aminohexanoic Acid Conversion
Pathway Segment | Key Intermediate | Flux Rate (mmol·gCDW⁻¹·h⁻¹) | Major Limiting Factor | Optimization Strategy |
---|---|---|---|---|
Cyclohexane → Cyclohexanol | Cyclohexanol | 0.32 ± 0.05 | Oxygen transfer, P450 activity | Enhanced aeration, P450 engineering |
Cyclohexanol → ε-Caprolactone | ε-Caprolactone | 0.29 ± 0.04 | CHMO expression level | Promoter engineering |
ε-Caprolactone → 6-Oxohexanoic acid | 6-Oxohexanoic acid | 0.27 ± 0.03 | AlkJ activity | Enzyme saturation mutagenesis |
6-Oxohexanoic acid → 6-Aminohexanoic acid | 6-Aminohexanoic acid | 0.25 ± 0.03 | Transaminase kinetics | ω-Transaminase engineering |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: